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Compound of Interest

Compound Name:
1-(2-

Iodoethyl)pyrazole;hydroiodide

CAS No.: 2253630-50-9

Cat. No.: B2413758 Get Quote

Executive Summary
This guide details the structural elucidation and characterization of 1-(2-Iodoethyl)pyrazole

hydroiodide (

). This compound is a critical bifunctional building block, serving as a precursor for N-alkylated
pyrazole ligands in coordination chemistry and a pharmacophore scaffold in drug discovery.

The elucidation strategy prioritizes three critical quality attributes (CQAs):

Integrity of the Iodo-ethyl chain: Confirming the presence of the labile C-I bond against

potential hydrolysis or elimination.

Salt Stoichiometry: Validating the mono-hydroiodide form versus free base or poly-iodide

species.

Purity Profile: Differentiating the target from common synthetic byproducts like 1-

vinylpyrazole or 1,2-bis(pyrazol-1-yl)ethane.

Synthesis Context & Impurity Landscape
To understand the analytical requirements, one must understand the genesis of the sample.

The standard synthesis involves the nucleophilic substitution of pyrazole with an excess of 1,2-
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diiodoethane.

Key Analytical Challenges:

Photosensitivity: The alkyl iodide moiety is susceptible to homolytic cleavage under light,

liberating

.

Elimination: Under basic conditions or heat, HI elimination yields 1-vinylpyrazole.

Dimerization: Reaction of the product with another equivalent of pyrazole yields the bis-

pyrazole impurity.

Visualization: Synthesis & Impurity Pathways

Pyrazole + 1,2-Diiodoethane 1-(2-Iodoethyl)pyrazole
(Free Base)

SN2 Substitution

TARGET: Hydroiodide Salt
(C5H7IN2 . HI)HI (in situ or added)

Impurity A:
1-Vinylpyrazole

(Elimination)
-HI (Base/Heat)

Impurity B:
1,2-Bis(pyrazol-1-yl)ethane

(Over-alkylation)

+ Pyrazole

Impurity C:
1-(2-Hydroxyethyl)pyrazole

(Hydrolysis)

+ H2O

Click to download full resolution via product page

Caption: Figure 1. Reaction scheme highlighting the target salt formation and critical impurity

pathways that analytical methods must detect.

Analytical Workflow
The following protocol guarantees a self-validating structure confirmation.
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Step 1: Mass Spectrometry (LC-MS/ESI)
Objective: Confirm molecular weight and ionization pattern.

Method: Electrospray Ionization (ESI) in Positive Mode.

Expected Result:

The salt dissociates in the LC mobile phase.

Observed Ion:

at m/z ~222.97 (based on

).

Isotope Pattern: Iodine is monoisotopic (

, 100%). Unlike chloro- or bromo- compounds, there is no M+2 peak. This absence is
diagnostic for iodo-compounds.

Step 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
This is the primary tool for structural proof. The hydroiodide salt will show distinct downfield

shifts compared to the free base due to the protonation of the N2 nitrogen.

Experimental Protocol:
Solvent: DMSO-

(Preferred for solubility of salts). Avoid

if the salt is hygroscopic or sparingly soluble.

Concentration: 10-15 mg in 0.6 mL solvent.

Acquisition: 1H (16 scans), 13C (1024 scans), COSY, HSQC.
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Data Interpretation (1H NMR in DMSO-

)
The molecule has a plane of symmetry through the pyrazole ring plane, but the ethyl chain

breaks this.
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Position Type Integration Multiplicity

Approx
Shift (

, ppm)

Assignment
Logic

N-H+
Exchangeabl

e
1H Broad s 11.0 - 13.0

Protonated

N2.

Disappears

with

shake.

H-5 Aromatic 1H
d (

Hz)
7.8 - 8.2

Closest to

N1;

deshielded by

ring current &

cationic

charge.

H-3 Aromatic 1H
d (

Hz)
7.6 - 7.9

Adjacent to

N2; shifts

significantly

upon

protonation.

H-4 Aromatic 1H dd/t 6.4 - 6.6

Shielded

relative to

H3/H5

(electron-rich

C4).

N-CH2 Aliphatic 2H
t (

Hz)
4.5 - 4.7

Deshielded

by adjacent

Nitrogen.

CH2-I Aliphatic 2H
t (

Hz)
3.6 - 3.8

Heavy atom
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shields C but

deshields H

less than

O/N.
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Critical Quality Check:

Differentiation from 1-Vinylpyrazole: The vinyl impurity shows characteristic alkene protons at

5.0–7.2 ppm (AMX system) and lacks the triplet-triplet pattern of the ethyl chain.

Differentiation from Hydrolysis (Alcohol): The

protons would appear further downfield (

3.8-4.0) compared to

, and the OH signal would be visible.

Data Interpretation (13C NMR)
C-I Carbon: Distinctive upfield signal around

2-10 ppm (due to the "heavy atom effect" of Iodine, carbon shifts are often surprisingly
upfield, sometimes even negative relative to TMS depending on referencing). Note: In
DMSO, this is typically

5-15 ppm.

N-CH2 Carbon:

50-55 ppm.

Pyrazole Carbons: Three distinct signals in the aromatic region (

105, 130, 140 ppm).[1]

Step 3: Regiochemistry & Connectivity (2D NMR)
To rigorously prove the alkyl chain is on N1 (and not C-alkylated or simply mixed):

NOESY/ROESY: Look for a strong Through-Space correlation between the N-CH2 protons

and the H-5 pyrazole proton.

Logic: H-5 is spatially proximal to the N-substituent. H-3 is distal.
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HMBC: Correlation between N-CH2 protons and C-5 / C-3 of the ring.

Step 4: Salt Stoichiometry Validation
NMR does not easily quantify the counter-ion (

) unless specialized techniques are used.

Method: Potentiometric Titration with

.

Procedure: Dissolve accurate mass of sample in water/HNO3. Titrate with 0.1 N

using a silver electrode.

Calculation: % Iodide =

.

Theoretical % I (total) for

:

MW = 222.03 (Free Base) + 127.91 (HI) = 349.94 g/mol .

Total Iodine = 2 atoms (one covalent, one ionic).

Note:

titrates both ionic iodide (

) and, under certain conditions, can assist hydrolysis of labile alkyl iodides. However, in
cold acidic solution, it primarily targets the ionic halide.

Target: 1 eq of ionic

(approx 36.2% w/w ionic iodide).

Stability & Handling (Technical Note)
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Iodo-ethyl pyrazoles are alkylating agents. They are potentially genotoxic and unstable.

Storage: Store at -20°C, protected from light (amber vials).

Visual Indicator of Degradation: Yellow/Brown discoloration indicates liberation of elemental

Iodine (

).

Comprehensive Characterization Logic Map
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Unknown Sample
(Suspected Pyrazole Salt)

1. LC-MS (ESI+)

Mass = 223? (M+H)

2. 1H NMR (DMSO-d6)

Yes

Reject: Wrong MW

No

Ethyl Chain Pattern?
(2x Triplets)

3. NOESY 2D NMR

Yes

Reject: Vinyl/Alcohol Impurity

No (Multiplets/Alkene peaks)

N-CH2 <-> H5 Correlation?

4. AgNO3 Titration

Yes

Reject: Wrong Regioisomer

No

CONFIRMED STRUCTURE:
1-(2-Iodoethyl)pyrazole . HI

Ionic I- Confirmed

Click to download full resolution via product page

Caption: Figure 2. Decision tree for the structural validation of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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